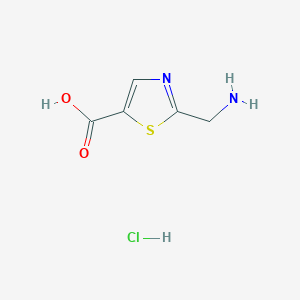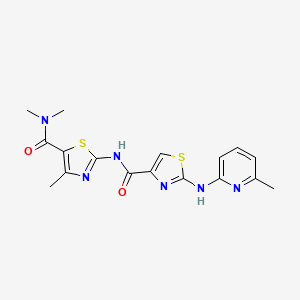
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, also known as DMBMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One study delved into the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to benzothiazoles. These compounds demonstrated variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents. The synthesis process involved reacting amino-substituted benzothiazoles with other chemical agents to prepare various derivatives, which were then tested for their in vitro antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Another significant application involves the use of benzothiazole derivatives for corrosion resistance. A specific study investigated the inhibition performance of benzothiazole compounds on mild steel in a corrosive solution. The study found that these compounds significantly inhibited corrosion, with one derivative showing up to 95% inhibition efficiency. The adsorption of these compounds on the steel surface suggests a protective layer formation, highlighting their potential in corrosion protection applications (Salarvand et al., 2017).
Environmental Applications
Benzothiazole derivatives have also been researched for environmental applications. One study focused on the one-step fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, a common anti-UV agent detected in aquatic environments. These novel polymeric resins, synthesized using benzothiazole derivatives, exhibited high adsorption capacities, indicating their effectiveness in water purification processes (Zhou et al., 2018).
Synthetic Methodologies
Research has also been conducted on the synthesis of benzothiazole derivatives for various chemical applications. A study explored the solid phase synthesis of benzothiazoles and thiophene derivatives based on resin-bound cyclic malonic acid ester, presenting a new method for synthesizing these compounds efficiently. This research contributes to the development of synthetic methodologies in organic chemistry, offering pathways to synthesize benzothiazole derivatives with potential applications in various fields (Huang & Tang, 2003).
Wirkmechanismus
Target of Action
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound that has been reported to have a significant impact on Mycobacterium tuberculosis energetics . This suggests that the primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of Mycobacterium tuberculosis.
Mode of Action
It is known to disrupt the energetics of mycobacterium tuberculosis . This disruption could involve the inhibition of key enzymes, alteration of metabolic pathways, or interference with the bacterium’s ability to utilize nutrients for energy production.
Result of Action
The primary result of the action of this compound is a significant disruption of Mycobacterium tuberculosis energetics . This disruption could potentially inhibit the growth of the bacterium and its ability to cause disease.
Biochemische Analyse
Biochemical Properties
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cytokinin oxidase/dehydrogenase, which is involved in the regulation of plant growth hormones . Additionally, this compound can bind to specific proteins, altering their function and affecting various cellular processes . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the energetics of Mycobacterium tuberculosis by affecting the function of key enzymes involved in cellular respiration . Moreover, this compound has been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity. For example, the compound can inhibit cytokinin oxidase/dehydrogenase, leading to altered levels of plant growth hormones . Additionally, this compound can bind to specific proteins, causing conformational changes that affect their function
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Research has shown that the compound remains stable under various conditions, allowing for prolonged studies . Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have also indicated that the compound can have lasting effects on cellular processes, such as gene expression and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in renal function and other adverse outcomes . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound has been shown to affect the metabolism of Mycobacterium tuberculosis by disrupting key enzymatic processes . Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in biochemical reactions . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various compartments, affecting its localization and function . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been found to localize in the cytosol and other cellular compartments, where it interacts with target biomolecules . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further modulating its biochemical properties . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-19-11-2-3-13-12(7-11)18-14(20-13)17-10-5-8(15)4-9(16)6-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSDNXWQMWJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)
![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)
![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)





